molecular formula C8H7FN2O3 B7942537 3-fluoro-N-methyl-5-nitrobenzamide

3-fluoro-N-methyl-5-nitrobenzamide

Cat. No.: B7942537
M. Wt: 198.15 g/mol
InChI Key: FFFXXWWYXCWMTH-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 3-position, a nitro group at the 5-position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-5-nitrobenzamide typically involves the nitration of a fluorobenzene derivative followed by amide formation. One common method includes:

    Nitration: Starting with 3-fluorotoluene, the compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Amide Formation: The resulting 3-fluoro-5-nitrotoluene is then subjected to a reaction with methylamine under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, or other nucleophiles in suitable solvents.

Major Products Formed

    Reduction: 3-fluoro-N-methyl-5-aminobenzamide.

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Scientific Research Applications

3-fluoro-N-methyl-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-methyl-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.

    3-fluoro-N-methyl-2-nitrobenzamide: Nitro group at the 2-position.

    4-fluoro-N-methyl-5-nitrobenzamide: Fluorine atom at the 4-position.

Uniqueness

3-fluoro-N-methyl-5-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which can significantly affect its chemical reactivity and biological activity compared to its isomers. The specific arrangement of substituents can lead to different electronic properties and steric interactions, making it a valuable compound for targeted applications.

Properties

IUPAC Name

3-fluoro-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFXXWWYXCWMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-5-nitrobenzamide (1.0 g, 5.43 mmoL) in DMF (17 mL) was added cesium carbonate (2.6 g, 8.14 mmoL) and dimethyl sulphate (547 mg, 4.34 mmol) and the reaction mixture was stirred at RT for 24 h. The reaction mixture was concentrated under reduced pressure and extracted with EtOAc (2×40 ml). The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by silica gel column chromatography provided 3-fluoro-N-methyl-5-nitrobenzamide (0.800 g, 80%) as a solid. Observed mass (M−1): 196.9.
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a roundbottom flask charged with 3-fluoro-5-nitrobenzoic acid (1.00 g, 5.40 mmol) was added DMF (6.75 mL), followed by Hunig's base (1.13 mL, 6.48 mmol), and HATU (2.157 g, 5.67 mmol). The flask was sealed with a septum and methanamine (2.0 M in THF) (13.5 mL, 27.0 mmol) was added via syringe. The resulting orange reaction mixture was stirred overnight at RT. After 16 h, the reaction mixture was diluted with CH2Cl2 (70 mL) and the resulting mixture was transferred to a separatory funnel and extracted with sat. aq. NaHCO3 (3×30 mL). The organic layer was dried with Na2SO4, filtered and concentrated under reduced pressure. Purification with medium pressure silica gel chromatography using 70:30 Hex:EtOAc as the eluent afforded 3-fluoro-N-methyl-5-nitrobenzamide (961 mg, 4.85 mmol, 90%) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.157 g
Type
reactant
Reaction Step Three
Quantity
13.5 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
6.75 mL
Type
solvent
Reaction Step Seven

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